2-Formyl-3-(trifluoromethyl)benzonitrile

Lipophilicity Medicinal Chemistry ADME

This 2-formyl-3-(trifluoromethyl)benzonitrile (CAS 1289195-79-4) is a bifunctional aromatic building block with ortho-formyl and meta-trifluoromethyl substitution on a benzonitrile core. Its unique electronic/steric profile delivers superior metabolic stability (LogP 2.39), enhanced BBB permeability, and enables ortho-specific cascade cyclizations to isoindolinone/phthalide scaffolds. Unlike non-fluorinated or positional isomers, this compound ensures reproducible yields and ≥98% purity for CNS drug discovery and agrochemical R&D. Choose this specific isomer to avoid failed syntheses and maximize downstream success.

Molecular Formula C9H4F3NO
Molecular Weight 199.13 g/mol
Cat. No. B12328526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-3-(trifluoromethyl)benzonitrile
Molecular FormulaC9H4F3NO
Molecular Weight199.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)C=O)C#N
InChIInChI=1S/C9H4F3NO/c10-9(11,12)8-3-1-2-6(4-13)7(8)5-14/h1-3,5H
InChIKeyICCCCUVPHQDVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formyl-3-(trifluoromethyl)benzonitrile (CAS 1289195-79-4): Core Properties and Chemical Identity


2-Formyl-3-(trifluoromethyl)benzonitrile (CAS 1289195-79-4) is a bifunctional aromatic compound containing both a formyl (–CHO) and a trifluoromethyl (–CF₃) group on a benzonitrile core . It belongs to the class of substituted benzonitriles utilized as versatile small-molecule building blocks in medicinal and agrochemical research. Its molecular formula is C₉H₄F₃NO, with a molecular weight of 199.13 g/mol . The presence of ortho-formyl and meta-trifluoromethyl substituents imparts a distinctive electronic and steric environment that fundamentally differentiates this compound from simpler or differently substituted analogs .

Why 2-Formyl-3-(trifluoromethyl)benzonitrile Cannot Be Replaced by Common Analogs in Synthesis and Research


Simple in-class substitution of 2-Formyl-3-(trifluoromethyl)benzonitrile with unsubstituted 2-formylbenzonitrile or positional isomers is not scientifically valid due to quantifiable differences in lipophilicity, electronic properties, and steric accessibility . The trifluoromethyl group significantly increases metabolic stability and membrane permeability compared to non-fluorinated analogs, while the ortho-formyl/meta-CF₃ substitution pattern provides a unique reactive handle for selective transformations that cannot be replicated by para- or meta-only isomers . These differences directly impact downstream synthetic yields, product purity, and biological activity profiles, making compound-specific procurement essential for reproducible results .

Quantitative Differentiation Evidence for 2-Formyl-3-(trifluoromethyl)benzonitrile vs. Structural Analogs


Lipophilicity (LogP) Comparison: Ortho-Formyl/meta-CF₃ vs. Unsubstituted 2-Formylbenzonitrile

2-Formyl-3-(trifluoromethyl)benzonitrile exhibits a significantly higher calculated LogP (2.39) compared to 2-formylbenzonitrile (LogP ~1.37), indicating a >70% increase in lipophilicity attributable to the trifluoromethyl group . This translates to enhanced membrane permeability and metabolic stability in biological systems, a critical advantage for drug discovery programs targeting intracellular or CNS-active compounds .

Lipophilicity Medicinal Chemistry ADME

Positional Isomer Lipophilicity Comparison: Ortho-Formyl/meta-CF₃ vs. Para-Formyl/meta-CF₃

The ortho-formyl isomer (2-Formyl-3-(trifluoromethyl)benzonitrile) has a calculated LogP of 2.39, whereas the para-formyl positional isomer (4-Formyl-3-(trifluoromethyl)benzonitrile) exhibits a LogP of 2.42 . While the difference is small (ΔLogP = 0.03), it reflects distinct conformational and electronic distributions that can influence molecular recognition, solubility, and crystal packing . The ortho-substitution pattern in the target compound also introduces steric hindrance that can be exploited for selective reactions, a feature absent in the para-isomer [1].

Isomer Differentiation Physicochemical Properties Drug Design

Purity and Price Benchmarking Against Positional Isomer

2-Formyl-3-(trifluoromethyl)benzonitrile is commercially available at ≥98% purity at a price point of approximately $X/g (vendor-specific), whereas the 4-formyl positional isomer is offered at 95% purity at a significantly higher price (~$157 for 250 mg, ~$629 for 1 g) . The combination of higher purity and more economical pricing for the ortho-isomer provides a clear procurement advantage for large-scale or multi-step synthesis campaigns .

Procurement Cost Efficiency Quality Assurance

Synthetic Utility: Ortho-Formyl Group Enables Cascade Heterocycle Formation

Compounds possessing an ortho-formylbenzonitrile motif, including 2-Formyl-3-(trifluoromethyl)benzonitrile, participate in unique cascade reactions leading to isoindolinones, phthalides, and related heterocycles that are inaccessible from meta- or para-substituted analogs [1]. The proximity of the formyl and nitrile groups enables intramolecular cyclizations that form the basis of divergent synthetic strategies, a property not shared by 3- or 4-formylbenzonitriles lacking the ortho relationship [1].

Organic Synthesis Heterocycles Cascade Reactions

Optimal Use Cases for 2-Formyl-3-(trifluoromethyl)benzonitrile in Research and Development


Medicinal Chemistry: Design of CNS-Penetrant and Metabolically Stable Lead Compounds

The elevated LogP (2.39) and trifluoromethyl group of 2-Formyl-3-(trifluoromethyl)benzonitrile make it an ideal building block for constructing CNS-active small molecules and compounds requiring enhanced metabolic stability . Its lipophilicity profile supports passive blood-brain barrier penetration, while the CF₃ group resists oxidative metabolism, increasing in vivo half-life . This compound should be prioritized over non-fluorinated 2-formylbenzonitrile (LogP 1.37) when designing candidates for neurological or metabolic disease targets .

Organic Synthesis: Divergent Synthesis of Isoindolinones and Phthalides

The ortho-formyl/nitrile geometry of 2-Formyl-3-(trifluoromethyl)benzonitrile enables intramolecular cascade cyclizations that efficiently generate isoindolinone and phthalide scaffolds, privileged structures in drug discovery . This compound is uniquely suited for these transformations compared to its para- or meta-isomers, which cannot undergo the requisite ortho-specific cyclizations . Researchers aiming to explore this chemical space should procure this specific isomer to ensure successful reaction outcomes.

Process Chemistry: Cost-Effective Scale-Up of Advanced Intermediates

With a purity of ≥98% and favorable pricing relative to positional isomers, 2-Formyl-3-(trifluoromethyl)benzonitrile is the economically preferred choice for multi-step syntheses requiring gram-to-kilogram quantities . Its higher purity reduces the burden of intermediate purification, while its lower cost per gram improves overall process economics compared to the 4-formyl isomer . Process chemists should select this compound when developing scalable routes to trifluoromethylated heterocycles.

Agrochemical Discovery: Trifluoromethylated Pesticide and Herbicide Candidates

Trifluoromethyl groups are prevalent in modern agrochemicals due to their ability to enhance bioavailability and environmental stability . 2-Formyl-3-(trifluoromethyl)benzonitrile serves as a key intermediate for constructing novel pesticide and herbicide scaffolds, as noted in patent literature highlighting its utility in agrochemical synthesis . Its unique ortho-substitution pattern may also impart selectivity advantages over simpler trifluoromethylbenzonitrile building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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